molecular formula C20H21NO2 B11422209 N-(2,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(2,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11422209
M. Wt: 307.4 g/mol
InChI Key: PGIXDGSNSKPBEL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a benzofuran ring and a dimethylphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The acetamide group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with an amine.

    Substitution Reactions: The dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may convert the acetamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions.

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The benzofuran ring and acetamide group play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the ethyl group on the benzofuran ring.

    N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Contains a methyl group instead of an ethyl group.

Uniqueness

N-(2,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the ethyl group on the benzofuran ring and the dimethylphenyl group. These structural features may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H21NO2/c1-4-15-6-8-19-17(10-15)16(12-23-19)11-20(22)21-18-7-5-13(2)9-14(18)3/h5-10,12H,4,11H2,1-3H3,(H,21,22)

InChI Key

PGIXDGSNSKPBEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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